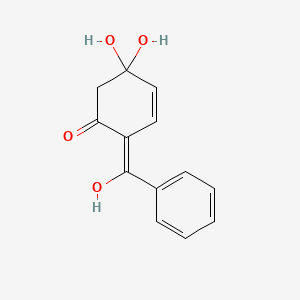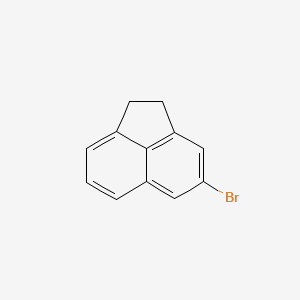
Levodopa sodium
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Levodopa sodium, also known as L-3,4-dihydroxyphenylalanine sodium, is a compound primarily used in the treatment of Parkinson’s disease. It is a precursor to dopamine, a neurotransmitter that is deficient in patients with Parkinson’s disease. This compound is able to cross the blood-brain barrier and is then converted to dopamine, helping to alleviate the symptoms of the disease .
準備方法
Synthetic Routes and Reaction Conditions
Levodopa sodium can be synthesized through several methods. One common method involves the hydroxylation of L-tyrosine using tyrosinase to produce L-DOPA, which is then converted to its sodium salt form . Another method involves the use of ion-exchange resins to stabilize the compound and improve its solubility and bioavailability .
Industrial Production Methods
In industrial settings, this compound is often produced using large-scale fermentation processes. These processes typically involve the use of genetically modified microorganisms that can produce L-DOPA from simple sugars. The L-DOPA is then extracted and converted to its sodium salt form through a series of chemical reactions .
化学反応の分析
Types of Reactions
Levodopa sodium undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions
Oxidation: this compound can be oxidized to form dopamine quinone, a reaction that is often catalyzed by enzymes such as tyrosinase.
Reduction: The compound can be reduced back to L-DOPA using reducing agents like sodium borohydride.
Major Products Formed
The major products formed from these reactions include dopamine, dopamine quinone, and various substituted derivatives of L-DOPA .
科学的研究の応用
Levodopa sodium has a wide range of scientific research applications:
Chemistry: It is used as a model compound in studies of enzyme catalysis and reaction mechanisms.
Biology: this compound is used in research on neurotransmitter function and neurodegenerative diseases.
Medicine: It is a key component in the treatment of Parkinson’s disease and is also being investigated for its potential use in treating other neurological disorders.
Industry: The compound is used in the production of various pharmaceuticals and as a precursor in the synthesis of other biologically active compounds
作用機序
Levodopa sodium exerts its effects by crossing the blood-brain barrier and being converted to dopamine by the enzyme aromatic L-amino acid decarboxylase. This supplemental dopamine helps to replenish the deficient levels in patients with Parkinson’s disease, thereby alleviating symptoms such as tremors, rigidity, and bradykinesia . The molecular targets involved include dopaminergic receptors in the brain, which are activated by the newly formed dopamine .
類似化合物との比較
Similar Compounds
Carbidopa: Often used in combination with levodopa to prevent its peripheral metabolism.
Benserazide: Another compound used to inhibit the peripheral metabolism of levodopa.
Entacapone: A catechol-O-methyltransferase inhibitor that prolongs the effect of levodopa by preventing its breakdown.
Uniqueness
Levodopa sodium is unique in its ability to cross the blood-brain barrier and be directly converted to dopamine, making it highly effective in treating the symptoms of Parkinson’s disease. Unlike other compounds, it directly addresses the dopamine deficiency in the brain, providing symptomatic relief .
特性
分子式 |
C9H11NNaO4 |
|---|---|
分子量 |
220.18 g/mol |
InChI |
InChI=1S/C9H11NO4.Na/c10-6(9(13)14)3-5-1-2-7(11)8(12)4-5;/h1-2,4,6,11-12H,3,10H2,(H,13,14);/t6-;/m0./s1 |
InChIキー |
BDARLFNIXLYGPC-RGMNGODLSA-N |
異性体SMILES |
C1=CC(=C(C=C1C[C@@H](C(=O)O)N)O)O.[Na] |
正規SMILES |
C1=CC(=C(C=C1CC(C(=O)O)N)O)O.[Na] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



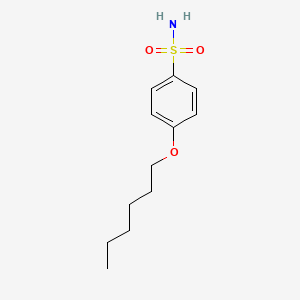

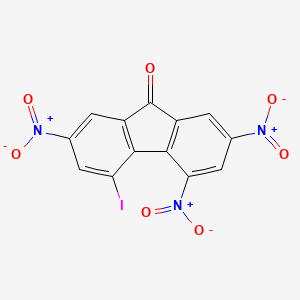
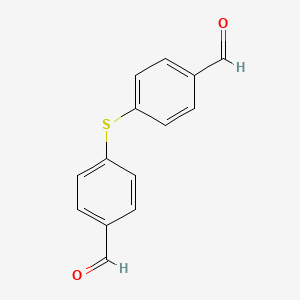




![N-[acetamido-(4-fluorophenyl)methyl]acetamide](/img/structure/B14748340.png)
